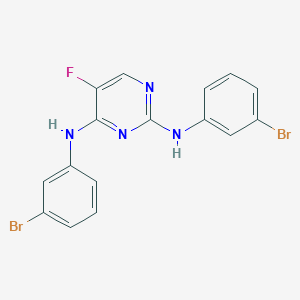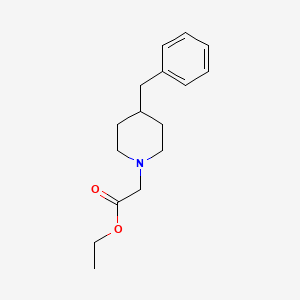![molecular formula C9H8F3NO2 B3457381 methyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B3457381.png)
methyl [4-(trifluoromethyl)phenyl]carbamate
Descripción general
Descripción
Methyl [4-(trifluoromethyl)phenyl]carbamate, also known as Metolcarb, is a carbamate insecticide that is widely used in agriculture to control pests. It is a white crystalline solid that is soluble in water and has a molecular weight of 229.2 g/mol. Metolcarb is a broad-spectrum insecticide, which means that it can kill a wide range of insects.
Mecanismo De Acción
Methyl [4-(trifluoromethyl)phenyl]carbamate acts by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is essential for the normal functioning of the nervous system. AChE breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately death of the insect.
Biochemical and physiological effects:
methyl [4-(trifluoromethyl)phenyl]carbamate can have toxic effects on both target and non-target organisms. In insects, it can cause paralysis and death by disrupting the nervous system. In mammals, including humans, it can also inhibit AChE activity, leading to symptoms such as nausea, vomiting, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [4-(trifluoromethyl)phenyl]carbamate is widely used in laboratory experiments to study the effects of insecticides on insects. Its broad-spectrum activity makes it useful for testing the efficacy of different insecticides against a range of pests. However, its toxicity to non-target organisms, including humans, means that it must be handled with care and appropriate safety measures must be taken.
Direcciones Futuras
There are several areas of research that could be explored in relation to methyl [4-(trifluoromethyl)phenyl]carbamate. These include:
1. Development of safer and more effective insecticides that can replace methyl [4-(trifluoromethyl)phenyl]carbamate in agriculture.
2. Investigation of the potential for methyl [4-(trifluoromethyl)phenyl]carbamate to be used in combination with other insecticides to improve pest control.
3. Study of the effects of methyl [4-(trifluoromethyl)phenyl]carbamate on non-target organisms, including beneficial insects and soil microorganisms.
4. Investigation of the mechanisms of resistance to methyl [4-(trifluoromethyl)phenyl]carbamate in insects and the development of strategies to overcome resistance.
5. Development of new methods for the synthesis of methyl [4-(trifluoromethyl)phenyl]carbamate that are more efficient and environmentally friendly.
In conclusion, methyl [4-(trifluoromethyl)phenyl]carbamate is a carbamate insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. Its broad-spectrum activity makes it useful for testing the efficacy of different insecticides against a range of pests, but its toxicity to non-target organisms means that it must be handled with care. There are several areas of research that could be explored in relation to methyl [4-(trifluoromethyl)phenyl]carbamate, including the development of safer and more effective insecticides and the investigation of the effects of methyl [4-(trifluoromethyl)phenyl]carbamate on non-target organisms.
Aplicaciones Científicas De Investigación
Methyl [4-(trifluoromethyl)phenyl]carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in many scientific studies to investigate its mode of action and its potential for pest control.
Propiedades
IUPAC Name |
methyl N-[4-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-4-2-6(3-5-7)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOOSSXVZOXOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-benzyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3457304.png)

![2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3457314.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3457326.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457336.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457342.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B3457353.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3457354.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3457355.png)
![N-benzyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3457361.png)
![N-benzyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B3457367.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B3457369.png)

![2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B3457393.png)